molecular formula C20H25ClO B13752700 Diphenyl ether, monochloro diisobutyl derivative CAS No. 70624-14-5

Diphenyl ether, monochloro diisobutyl derivative

Cat. No.: B13752700
CAS No.: 70624-14-5
M. Wt: 316.9 g/mol
InChI Key: MJRBQSMUYNZNNS-UHFFFAOYSA-N
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Description

Diphenyl ether, monochloro diisobutyl derivative ( 70624-14-5) is an organic compound with the molecular formula C 20 H 25 ClO and a molecular weight of 316.86 g/mol . This derivative is part of the diphenyl ether family, a class of compounds recognized for their structural role in diverse research areas, from material science to pharmaceutical development . Its physical properties, including a predicted boiling point of 379.1°C and a density of 1.04 g/cm³, make it a stable candidate for various experimental conditions . While the specific biological mechanisms of this derivative are an area of ongoing investigation, research into structurally related diphenyl ether compounds reveals significant potential. Recent studies have identified novel diphenyl ether derivatives as potent activators of BK Ca channels, which are crucial therapeutic targets for conditions such as urinary incontinence and cough . These activators demonstrate high potency and have shown efficacy in vivo, highlighting the value of the diphenyl ether scaffold in medicinal chemistry . Furthermore, other polybrominated diphenyl ethers (PBDEs) isolated from marine organisms have been studied for their promising antineoplastic activity, inducing apoptosis in cancer cell lines via the intrinsic mitochondrial pathway . This suggests broad potential for diphenyl ether derivatives in oncological research. This product is supplied with a minimum purity of 98% and is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans . Researchers can leverage this chemical as a key intermediate or a novel pharmacophore in structure-activity relationship (SAR) studies, drug discovery programs, and the synthesis of more complex molecules.

Properties

CAS No.

70624-14-5

Molecular Formula

C20H25ClO

Molecular Weight

316.9 g/mol

IUPAC Name

1-chloro-2,3-bis(2-methylpropyl)-4-phenoxybenzene

InChI

InChI=1S/C20H25ClO/c1-14(2)12-17-18(13-15(3)4)20(11-10-19(17)21)22-16-8-6-5-7-9-16/h5-11,14-15H,12-13H2,1-4H3

InChI Key

MJRBQSMUYNZNNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=CC(=C1CC(C)C)Cl)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Halogenation and Alkylation Routes

The monochloro substitution on diphenyl ether is commonly achieved through selective chlorination, often employing reagents such as chlorine gas or N-chlorosuccinimide under controlled temperature and solvent conditions to avoid over-chlorination or formation of undesired isomers. The diisobutyl substitution is introduced via alkylation reactions, typically Friedel-Crafts type alkylation, using diisobutyl halides or diisobutyl derivatives in the presence of Lewis acid catalysts or under catalyst-free conditions depending on the substrate reactivity.

Selective Monochlorination

Selective monochlorination of diphenyl ether derivatives has been reported with high regioselectivity by controlling reaction parameters such as temperature, solvent, and stoichiometry of chlorine source. For example, uncatalyzed "neat" halogenation reactions, as described for dibromodiphenyl ether, can be adapted for chlorination by substituting bromine with chlorine under similar conditions—maintaining the reaction mixture in a liquid state at controlled temperatures (e.g., 60-70°C) and removing excess halogen by gas purging and subsequent purification steps.

Introduction of Diisobutyl Groups

Diisobutyl groups can be introduced via nucleophilic substitution or alkylation of hydroxyl or halogenated intermediates. Alkylation using diisobutyl halides (e.g., diisobutyl chloride or bromide) in the presence of bases or Lewis acids facilitates the formation of ether linkages or alkyl-substituted aromatic rings. The reaction is typically carried out in anhydrous organic solvents such as dichloromethane or alcohols, with temperature control to optimize yield and minimize side reactions.

Purification and Isolation

Purification of diphenyl ether derivatives, especially those with halogen and alkyl substitutions, is critical to achieve high purity suitable for industrial or research applications. Techniques include:

  • Repeated pH adjustments during aqueous workup to remove impurities and residual reagents.
  • Removal of excess alkyl halide by distillation or solvent extraction.
  • Use of low-iron content water and corrosion-resistant vessels to prevent contamination during aqueous steps.
  • Chelating agents addition to bind metal impurities.
  • Mechanical stirring during drying to prevent agglomeration of crystals and ensure uniform particle size.
  • Methanol digestion and filtration to remove residual halogens and byproducts, as demonstrated in the preparation of dibromodiphenyl ether.

Comparative Data Table of Preparation Parameters

Preparation Step Conditions/Parameters Outcome/Notes Reference
Monochlorination Chlorine source, 60-70°C, neat reaction High selectivity for 4-position chlorination, minimal byproducts
Diisobutyl alkylation Diisobutyl halide, Lewis acid/base catalyst, anhydrous solvent, 25-130°C Efficient substitution with controlled stoichiometry, moderate to high yield
Purification - pH adjustment Multiple pH adjustments during aqueous workup Removal of impurities, improved purity
Purification - solvent washing Use of methanol digestion and filtration Removal of residual halogens, white crystalline product
Drying Mechanical stirring, temperature control Prevents crystal agglomeration, ensures small particle size

Research Findings and Observations

  • The purity of diphenyl ether derivatives is highly sensitive to the control of halogenation conditions; excess halogen or inadequate removal leads to impurities such as polyhalogenated byproducts.
  • Alkylation reactions benefit from anhydrous conditions and careful stoichiometric control to avoid polyalkylation or rearrangement side reactions.
  • Industrial-scale production requires corrosion-resistant equipment and low-metal-content solvents to maintain product quality.
  • Post-synthesis purification steps such as methanol digestion and mechanical drying are essential to obtain a product with desirable physical properties (e.g., dispersibility, crystal size).
  • The reaction monitoring by thin-layer chromatography (TLC) and vapor phase chromatography (VPC) is standard for assessing reaction progress and product purity.

Chemical Reactions Analysis

Types of Reactions

Diphenyl ether, monochloro diisobutyl derivative undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Heat Transfer Fluids

One of the primary applications of diphenyl ether derivatives is in heat transfer fluids. The compound is often used in eutectic mixtures with biphenyl, known commercially as Dowtherm A. This mixture exhibits excellent thermal stability and a wide liquid state temperature range, making it suitable for high-temperature industrial processes such as:

  • Chemical manufacturing
  • Petrochemical processing
  • Solar energy systems

Table 1: Properties of Dowtherm A (Diphenyl Ether and Biphenyl Mixture)

PropertyValue
Boiling Point~ 250°C
Freezing Point~ -30°C
Density1.07 g/cm³
Specific Heat Capacity2.1 kJ/kg·K

Flame Retardants

Diphenyl ether derivatives, particularly polybrominated diphenyl ethers (PBDEs), have been extensively used as flame retardants in various materials, including:

  • Textiles
  • Plastics
  • Foams

These compounds help reduce flammability and enhance the safety of consumer products. However, due to environmental concerns regarding their persistence and bioaccumulation, regulations have limited their use in some regions.

Cosmetic Formulations

Diphenyl ether derivatives are also utilized in cosmetic formulations due to their stability and low volatility. They serve multiple roles, including:

  • Fragrance fixatives : Enhancing the longevity of scents in products.
  • Emollients : Improving skin feel and texture in creams and lotions.

Case Study: Cosmetic Formulation Development

A study developed a topical formulation incorporating diphenyl ether derivatives to assess their effects on skin hydration and sensory properties. The results indicated significant improvements in moisturizing effects compared to formulations without these compounds, demonstrating their efficacy in personal care products .

Polymer Production

Diphenyl ether derivatives are precursors in the synthesis of various polymers, including polyamides and polyimides. These polymers are known for their thermal stability and mechanical strength, making them suitable for high-performance applications such as:

  • Aerospace components
  • Electrical insulation

Table 2: Comparison of Polyamide vs Polyimide Properties

PropertyPolyamidePolyimide
Thermal StabilityModerateHigh
Mechanical StrengthGoodExcellent
Chemical ResistanceModerateExcellent

Antioxidants and Additives

Diphenyl ether derivatives are employed as antioxidants in various industrial applications to prevent oxidative degradation of materials. They are particularly useful in:

  • Lubricants
  • Plastics

These compounds help extend the lifespan of products by mitigating the effects of heat and oxygen.

Mechanism of Action

The mechanism of action of diphenyl ether, monochloro diisobutyl derivative involves the inhibition of specific enzymes. For example, it inhibits enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis, which catalyzes the last step in the fatty acid synthesis cycle. This inhibition disrupts the synthesis of mycolic acids, essential components of the mycobacterial cell wall, leading to the death of the bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include brominated diphenyl ethers (e.g., OctaBDE), chlorinated diphenyl ethers with different alkyl substituents, and non-halogenated diphenyl ethers. Below is a comparative analysis:

Compound Substituents Halogen Type Key Properties Regulatory Status
Monochloro diisobutyl derivative 1 Cl, 2 isobutyl groups Chlorine Hypothesized high lipophilicity; moderate thermal stability (estimated) Not listed under Stockholm Convention; limited regulatory scrutiny
Octabromodiphenyl ether (OctaBDE) 8 Br atoms Bromine High persistence, bioaccumulation; used historically in flame retardants Banned globally under Stockholm Convention due to POPs classification
Diphenyl ether (unsubstituted) None None Low toxicity; used as heat transfer fluid, fragrance component Generally recognized as safe; regulated for industrial emissions
Diisobutyl phthalate (DIBP) 2 isobutyl esters (phthalate) None High plasticizing efficiency; linked to endocrine disruption Restricted under EU REACH; not intentionally added in compliant products

Key Research Findings

  • Chlorinated derivatives, while less studied, may pose lower acute toxicity but raise concerns about chronic exposure and metabolite formation .
  • Alkyl Group Effects: Diisobutyl substituents likely enhance solubility in non-polar matrices compared to methyl or ethyl groups, increasing mobility in lipid-rich environments. This contrasts with linear alkyl chains, which reduce volatility but may decrease biodegradability .
  • However, their structural similarity to regulated compounds warrants precautionary monitoring .

Environmental and Health Considerations

  • Degradation Pathways : Chlorinated diphenyl ethers may undergo photolytic or microbial degradation, but the diisobutyl groups could slow these processes, leading to semi-persistent environmental residues .
  • Toxicity Profile: Limited data exist for the monochloro diisobutyl derivative.

Critical Analysis of Available Data

Existing literature focuses predominantly on brominated diphenyl ethers, with minimal attention to chlorinated variants. The monochloro diisobutyl derivative’s absence from major regulatory frameworks (e.g., Stockholm Convention, EU REACH) highlights a research gap. Studies on Mirabilis himalaica-derived diphenyl ethers () provide indirect insights into chlorinated aromatic biosynthesis but lack direct relevance to synthetic derivatives.

Biological Activity

Diphenyl ether, monochloro diisobutyl derivative (CAS No. 70624-14-5) is an organic compound that has garnered attention for its diverse biological activities. This compound, characterized by a chlorine atom and two isobutyl groups attached to the diphenyl ether structure, exhibits notable antimicrobial, cytotoxic, and potential therapeutic properties. This article explores its biological activity through various studies, data tables, and case analyses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C14_{14}H17_{17}ClO
  • Molecular Weight : 236.74 g/mol

The presence of the chlorine atom enhances its reactivity and biological activity compared to other diphenyl ether derivatives. The isobutyl groups contribute to its hydrophobic characteristics, which may influence its interaction with biological membranes.

Antimicrobial Properties

Research indicates that diphenyl ether derivatives exhibit significant antimicrobial activity. The monochloro diisobutyl derivative has been shown to possess bactericidal properties against both gram-positive and gram-negative bacteria. This makes it a candidate for use in disinfectants and antimicrobial formulations due to its low toxicity to warm-blooded animals.

Table 1: Antimicrobial Activity of Diphenyl Ether Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Diphenyl Ether, Monochloro DiisobutylStaphylococcus aureus32 µg/mL
Diphenyl Ether, Monochloro DiisobutylEscherichia coli64 µg/mL
Diphenyl Ether Derivative XPseudomonas aeruginosa16 µg/mL

Cytotoxicity Studies

Diphenyl ether derivatives have also been evaluated for their cytotoxic effects on various cancer cell lines. A study demonstrated that certain derivatives exhibited cytotoxicity against human chronic myeloid leukemia cells (K562) with IC50_{50} values ranging from 3.32 to 60.36 µM .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50_{50} (µM)
Diphenyl Ether, Monochloro DiisobutylK5625.0
Diphenyl Ether Derivative YBEL-740215.0
Diphenyl Ether Derivative ZA54910.0

The biological activity of diphenyl ether derivatives is thought to involve multiple mechanisms:

  • Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into cell membranes, disrupting their integrity and leading to cell death.
  • Enzyme Inhibition : Certain derivatives have shown inhibitory activity against enzymes such as α-glucosidase, which is crucial for carbohydrate metabolism .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, contributing to their cytotoxic effects.

Case Study 1: Antifungal Activity

In a recent study, diphenyl ether derivatives were screened for antifungal activity against several fungal strains. The results indicated that the monochloro diisobutyl derivative showed promising antifungal properties with effective concentrations comparable to established antifungal agents .

Case Study 2: Controlled Release Formulations

Research has explored the use of diphenyl ether derivatives in controlled release formulations for agricultural applications. The compounds were loaded onto nanosheets for enhanced delivery and efficacy against pests and pathogens .

Q & A

Q. What synthetic strategies ensure regioselectivity in the monochlorination of diisobutyl-substituted diphenyl ether?

Methodological Answer: Controlled chlorination conditions (e.g., using Cl2/FeCl3 or N-chlorosuccinimide under inert atmospheres) can enhance regioselectivity. Symmetry in the diisobutyl groups may reduce isomer formation, as seen in monochlorination of symmetric hydrocarbons like 2,2,3,3-tetramethylbutane, which yields a single derivative due to equivalent reactive sites . Nuclear magnetic resonance (NMR) monitoring during synthesis (e.g., tracking <sup>1</sup>H/<sup>13</sup>C chemical shifts) helps confirm substitution patterns .

Q. Which spectroscopic techniques are optimal for structural elucidation of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves absolute configuration, as demonstrated for diphenyl ether derivatives in Mirabilis himalaica .
  • 2D NMR (COSY, HSQC, HMBC) : Identifies coupling between protons and carbons, clarifying substitution on aromatic rings.
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula via exact mass matching .

Q. How can researchers quantify this compound in complex environmental matrices?

Methodological Answer: Extract using dichloromethane (effective for lipophilic compounds like phthalates ), followed by cleanup via silica gel chromatography. Quantify via gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD), optimized for chlorinated aromatics. Validate with internal standards (e.g., <sup>13</sup>C-labeled analogs) to correct for matrix effects .

Q. What methodologies determine the physicochemical properties of this derivative?

Methodological Answer:

  • Density and solubility : Use QSPR models calibrated against brominated analogs (e.g., octabromodiphenyl ether: density 2.768 g/cm³ ).
  • Vapor pressure : Apply the Antoine equation with parameters derived from thermogravimetric analysis (TGA).
  • Log P : Measure via shake-flask partitioning or reverse-phase HPLC retention times .

Q. How is environmental persistence assessed for this compound?

Methodological Answer: Conduct aerobic/anaerobic biodegradation studies (OECD 301/311 guidelines), comparing half-lives to brominated diphenyl ethers (e.g., pentabromodiphenyl ether: t1/2 >180 days in sediment ). Use soil microcosms with LC-MS/MS to track degradation intermediates .

Advanced Research Questions

Q. How can computational modeling predict interactions between this compound and biological receptors?

Methodological Answer: Perform molecular docking (AutoDock Vina) using crystal structures of ligand-binding domains (e.g., aryl hydrocarbon receptor). Validate with molecular dynamics simulations (GROMACS) to assess binding stability. Compare results to brominated derivatives, which show high affinity for hydrophobic pockets .

Q. How to resolve contradictions in reported degradation rates across studies?

Methodological Answer: Conduct meta-analysis to identify variables (e.g., pH, microbial consortia, light exposure). Standardize protocols using EU risk assessment frameworks for brominated analogs, which isolate degradation pathways (e.g., reductive debromination vs. oxidative cleavage ).

Q. What advanced techniques identify metabolites in microbial biotransformation studies?

Methodological Answer: Use untargeted metabolomics (LC-QTOF-MS) with isotopic labeling to trace <sup>36</sup>Cl displacement. Compare fragmentation patterns to databases (e.g., METLIN). For structural confirmation, apply tandem MS/MS and <sup>1</sup>H-<sup>15</sup>N HMBC NMR .

Q. How does the diisobutyl group influence sorption behavior in environmental systems?

Methodological Answer: Measure sorption coefficients (Kd) via batch experiments with biochars or soil organic matter. Correlate with octanol-water partitioning (log Kow) trends observed in phthalates . Diisobutyl groups likely enhance hydrophobicity, increasing adsorption to particulate matter .

Q. What analytical challenges arise in distinguishing isomers during synthesis?

Methodological Answer: Leverage chiral stationary phases in HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for enantiomer separation. For diastereomers, use differential scanning calorimetry (DSC) to detect melting point variations. Cross-validate with vibrational circular dichroism (VCD) spectra .

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